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Compound of Interest |

Compound Name: PD-149164

CAS No.: 181941-32-2

\ J

A Technical Guide to Non-Peptide CCK Receptor
Agonism
Executive Summary & Compound ldentity

PD-149164 represents a significant milestone in medicinal chemistry as one of the first highly
potent, non-peptide agonists for the Cholecystokinin (CCK) receptor family. Historically,
targeting CCK receptors required peptide analogues (like CCK-8), which suffered from poor
bioavailability and rapid enzymatic degradation. PD-149164, a "peptoid” small molecule,
provided the initial proof-of-concept that rational drug design could yield stable, orally
bioavailable agonists that mimic the complex signaling of endogenous neuropeptides.

This guide analyzes the core proof-of-concept studies that established PD-149164 as a dual-
profile ligand: a highly selective CCK-B agonist (sub-nanomolar affinity) and a functional CCK-A
agonist (nanomolar affinity).

Chemical Identity[1][2][3][4]

o |[UPAC Name: 3-[(2S)-2-{[(adamantan-2-yloxy)carbonyllamino}-2-(1H-indol-3-
ylmethyl)propanamido]-4-(4-fluorophenyl)butanoic acid[1]

e Molecular Formula: C33H38FN305[1][5]

o Key Structural Moieties:
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o Adamantane Group: Provides lipophilicity and steric bulk for receptor pocket fitting.

o Indole (Tryptophan-mimic): Critical for receptor recognition, mimicking the Trp residue in
endogenous CCK.

o Fluorophenyl Group: Enhances metabolic stability and binding affinity.

Pharmacological Profile & Binding Kinetics

The initial characterization of PD-149164 focused on differentiating its affinity between the two
primary CCK receptor subtypes: CCK-A (Alimentary, now CCK1) and CCK-B (Brain, now
CCK2).

Quantitative Binding Data

The following table summarizes the binding affinity (

) and functional potency derived from the seminal radioligand binding assays.

Binding
Receptor ini Functional Primary Tissue
o Ligand Type AR .. y-
Subtype Outcome Distribution
)
) CNS (Cortex,
) High-Potency )
CCK-B (CCK2) Agonist 0.083 nM o Striatum),
Activation
Stomach
) Full Efficacy Pancreas,
CCK-A (CCK1) Agonist 75.0 nM o
Activation Gallbladder

Mechanistic Insight: PD-149164 exhibits a ~900-fold selectivity for the CCK-B receptor over the
CCK-A receptor in binding assays. However, the "Proof-of-Concept" studies (Hughes et al.)
specifically targeted the CCK-A receptor in pancreatic models. This counter-intuitive choice was
deliberate: it was designed to prove that a small molecule could replicate the complex,
physiological secretion response of the pancreas—a rigorous test of in vivo agonism that
simple binding assays cannot capture.

Signal Transduction Pathways
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PD-149164 functions as a G-protein coupled receptor (GPCR) agonist. Upon binding to CCK-A
or CCK-B receptors, it induces a conformational change that couples primarily to the

protein family. This triggers the Phospholipase C (PLC) cascade, resulting in intracellular
calcium mobilization—the driver of pancreatic enzyme secretion.

Pathway Visualization

The diagram below illustrates the signaling cascade activated by PD-149164 in pancreatic
acinar cells (CCK-A pathway) and CNS neurons (CCK-B pathway).
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Figure 1: Gg-coupled signaling cascade activated by PD-149164, leading to intracellular
Calcium mobilization and physiological response.

Detailed Proof-of-Concept Experimental Protocols

The following protocols reconstruct the critical experiments used to validate PD-149164. These
assays were essential to prove that the compound was not just a binder (antagonist) but a
functional activator (agonist).

Experiment A: In Vitro Functional Assay (Ca2+ Oscillations)

Objective: To verify that PD-149164 induces intracellular calcium oscillations indistinguishable
from the endogenous peptide CCK-8.[6]

Protocol:

Tissue Preparation: Isolate pancreatic acini from male Sprague-Dawley rats via collagenase
digestion.

e Loading: Incubate acini with Fura-2 AM (

) for 30 minutes at 37°C. Fura-2 is a ratiometric calcium indicator.

o Baseline Establishment: Perfusion of cells with HEPES-buffered saline (pH 7.4) in a micro-
fluorometry chamber.

¢ Agonist Challenge:
o Group A: Apply CCK-8 (10 pM) as a positive control.

o Group B: Apply PD-149164 (concentration gradient: 1 nM to 1

o Data Acquisition: Measure fluorescence ratio (340/380 nm excitation) to determine cytosolic

» Validation Check: Apply L-364,718 (selective CCK-A antagonist).
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o Result: The antagonist must completely abolish PD-149164 induced oscillations to confirm
receptor specificity.

Experiment B: In Vivo Pancreatic Secretion (Bioavailability POC)

Objective: To demonstrate that PD-149164 is bioavailable and capable of driving organ-level
physiology in a living system.

Protocol:

o Subject Prep: Anesthetized rats (Isoflurane/Urethane) cannulated at the pancreaticobiliary
duct.

o Washout: Divert bile flow; collect pure pancreatic juice.
e Administration:
o Intravenous (IV) or Intraduodenal (ID) administration of PD-149164.
e Sampling: Collect pancreatic juice in 15-minute intervals for 120 minutes.

o Assay: Quantify protein content and amylase activity using a standard starch-iodine or
colorimetric assay.

 Differentiation Control (The Enantiomer Check):
o Administer PD-151932 (the enantiomer of PD-149164).[6]
o Mechanism:[3][4][7][8] PD-151932 acts as a CCK-A antagonist.[6]

o QOutcome: Pre-treatment with PD-151932 should block the effects of PD-149164. This
"stereochemical proof" confirms that the biological activity is due to specific chiral
recognition at the receptor, not non-specific chemical irritation.

Experimental Workflow Diagram

This diagram outlines the logical progression of the proof-of-concept study, from synthesis to in
vivo validation.
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Figure 2: Workflow for validating PD-149164, moving from chemical synthesis to physiological
confirmation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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